EINECS 289-447-2
Overview
Description
EINECS 289-447-2, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its ability to decompose thermally, producing free radicals that initiate polymerization processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction typically occurs in an aqueous medium, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the careful handling of reactants and the use of advanced purification techniques to obtain the final product.
Types of Reactions:
Oxidation: 2,2’-azobis(2-methylpropionitrile) can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: This compound can be reduced under specific conditions, although it is less common.
Substitution: Substitution reactions involving 2,2’-azobis(2-methylpropionitrile) can occur, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of 2,2’-azobis(2-methylpropionitrile).
Reduction Products: Reduced forms of the compound, though less common.
Substitution Products: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research:
Chemistry: It is extensively used as a radical initiator in polymerization reactions, aiding in the synthesis of polymers and copolymers.
Biology: The compound is used in the study of radical-induced processes and their effects on biological systems.
Medicine: Research into the potential therapeutic applications of radical initiators includes drug delivery systems and controlled release mechanisms.
Industry: It is employed in the production of plastics, rubbers, and other polymer-based materials, contributing to the development of various industrial products.
Mechanism of Action
The primary mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the thermal decomposition of the compound, leading to the formation of free radicals. These radicals initiate polymerization reactions by attacking monomer units, causing them to link together and form polymers. The molecular targets include the double bonds in monomers, and the pathways involved are radical chain reactions.
Comparison with Similar Compounds
Benzoyl peroxide: Another radical initiator used in polymerization reactions.
Potassium persulfate: Commonly used in emulsion polymerization.
Azobisisobutyronitrile: A similar compound with comparable radical-initiating properties.
Uniqueness: 2,2’-azobis(2-methylpropionitrile) is unique due to its specific decomposition temperature and the nature of the radicals it produces. This makes it particularly suitable for certain polymerization processes where controlled initiation is crucial.
Properties
IUPAC Name |
acetic acid;benzyl N-[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N8O7.C2H4O2/c28-26(29)30-14-4-8-21(32-19-10-12-20(13-11-19)35(40)41)24(37)33-25(38)22-9-5-15-34(22)23(36)16-31-27(39)42-17-18-6-2-1-3-7-18;1-2(3)4/h1-3,6-7,10-13,21-22,32H,4-5,8-9,14-17H2,(H,31,39)(H4,28,29,30)(H,33,37,38);1H3,(H,3,4)/t21-,22-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAABQZYCURGRQE-VROPFNGYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC(=O)C(CCCN=C(N)N)NC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC(=O)[C@H](CCCN=C(N)N)NC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N8O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10237320 | |
Record name | N-((Benzyloxy)carbonyl)glycyl-L-prolyl-N-(p-nitrophenyl)-L-argininamide monoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10237320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
642.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88793-80-0 | |
Record name | N-((Benzyloxy)carbonyl)glycyl-L-prolyl-N-(p-nitrophenyl)-L-argininamide monoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088793800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-((Benzyloxy)carbonyl)glycyl-L-prolyl-N-(p-nitrophenyl)-L-argininamide monoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10237320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(benzyloxy)carbonyl]glycyl-L-prolyl-N-(p-nitrophenyl)-L-argininamide monoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.287 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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